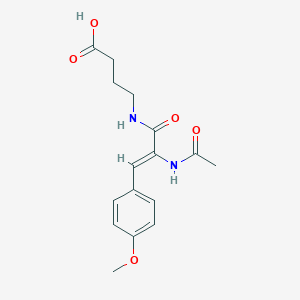

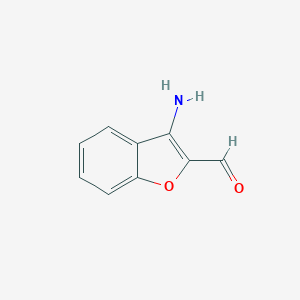

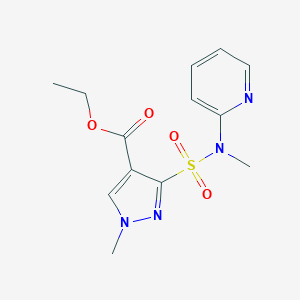

![molecular formula C19H10IN6NaO10S2 B060374 4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt CAS No. 161617-45-4](/img/structure/B60374.png)

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt

説明

The chemical compound "4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt" is a novel disulfonated tetrazolium salt that exhibits unique chemical and physical properties due to its complex molecular structure. This compound is of significant interest in various scientific research areas due to its ability to produce a highly water-soluble formazan dye upon reduction, making it applicable in assays such as those measuring lactate dehydrogenase activity. The introduction of this compound marks a notable advancement in the development of tetrazolium salts with enhanced solubility and reactivity features, which are critical for broader biological and chemical applications (Ishiyama et al., 1995).

Synthesis Analysis

The synthesis of this tetrazolium salt involves a strategic chemical process aimed at achieving the highly water-soluble formazan product. This process is tailored to ensure the production of a compound that exhibits rapid reduction by reduced nicotinamide adenine dinucleotide (NADH) at neutral pH, leveraging its small reduction potential. The synthetic approach highlights the compound's unique structure, enabling its application in biochemical assays beyond traditional tetrazolium salts (Ishiyama et al., 1995).

Molecular Structure Analysis

The molecular structure of this tetrazolium salt is characterized by the presence of iodophenyl and dinitrophenyl groups, which contribute to its unique chemical behavior. The molecular docking studies and crystal structure analyses of similar tetrazole derivatives offer insights into the planarity of the tetrazole rings and the lack of conjugation to the aryl rings, which are essential for understanding the compound's reactivity and interaction potential with various biological targets (Al-Hourani et al., 2015).

Chemical Reactions and Properties

This tetrazolium salt's chemical reactivity is significantly influenced by its structural components, enabling it to undergo reduction to form a water-soluble formazan product efficiently. The reactivity towards NADH, a crucial cofactor in many enzymatic reactions, underscores the compound's utility in biochemical assays. Moreover, the chemical properties allow for its application in cell viability and proliferation assays, indicating its versatility and functional relevance in scientific research (Ishiyama et al., 1997).

Physical Properties Analysis

The physical properties of this tetrazolium salt, such as solubility and reduction potential, are pivotal for its application in various scientific domains. The compound's high water solubility enhances its usability in aqueous systems, making it an ideal candidate for assays requiring rapid and clear reactions. The detailed physical properties analysis aids in understanding the compound's behavior under different conditions and its interaction with other chemical entities (Ishiyama et al., 1995).

Chemical Properties Analysis

Analyzing the chemical properties of this tetrazolium salt reveals its robust reactivity and the potential for broad applications in biochemical assays. The ability to produce a water-soluble formazan upon reduction is a key chemical property that distinguishes it from other tetrazolium salts. This feature, combined with its fast reaction with NADH, opens up new avenues for its use in enzymatic and cell viability assays, demonstrating the compound's utility in advancing biochemical research (Ishiyama et al., 1995).

科学的研究の応用

Assay of Lactate Dehydrogenase : Ishiyama et al. (1995) synthesized this compound, finding it produces a highly water-soluble formazan dye upon reduction by reduced nicotinamide adenine dinucleotide (NADH). It was applied in the assay of lactate dehydrogenase and compared with a prevalent tetrazolium salt (Ishiyama et al., 1995).

Measurement of Respiratory Activity in Activated Sludge Microorganisms : McCluskey et al. (2005) evaluated this compound among other tetrazolium salts for measuring respiratory activity in activated sludge microorganisms, finding it useful in colorimetric estimation of electron transport system activity (McCluskey et al., 2005).

Spectrophotometric Assay for Superoxide Dismutase : Ukeda et al. (1999) used this tetrazolium salt for a spectrophotometric assay of superoxide dismutase (SOD). They found that the superoxide anion generated by xanthine/xanthine oxidase reduced the salt to water-soluble formazans, allowing for sensitive and pH-independent assays of SOD (Ukeda et al., 1999).

Cell Viability Indicator : Ishiyama et al. (1997) synthesized this compound as a highly water-soluble disulfonated tetrazolium salt and found it useful as a sensitive chromogenic indicator for NADH and applicable in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).

Study of Aging-Related Changes in Human Lymphocyte Blast Formation : Takamatsu (1998) introduced this compound into clinical chemistry for colorimetric determination of bioreducibility of cells, finding it useful in studying aging-related changes in human lymphocytes (Takamatsu, 1998).

Detection of Superoxide Anion in Maillard Reaction : Ukeda et al. (2002) applied the WST-1 assay to detect superoxide anion generated during the Maillard reaction, demonstrating superior specificity of this tetrazolium salt compared to other assays (Ukeda et al., 2002).

Combined Assay of Cell Viability and In Vitro Cytotoxicity : Ishiyama et al. (1996) developed cell viability and in vitro cytotoxicity assay methods using this tetrazolium salt in combination with other dyes, finding it allows for accurate measurement of cell numbers and toxicity in one culture dish (Ishiyama et al., 1996).

作用機序

Target of Action

The primary target of WST-3 is NADH, a coenzyme found in all living cells . NADH plays a crucial role in the electron transport chain, carrying electrons from one reaction to another.

Mode of Action

In the presence of an electron mediator, WST-3 is reduced to WST-3 formazan by NADH . This reduction process results in a change in the absorption maxima of the compound, which can be measured at 433 nm .

Biochemical Pathways

The reduction of WST-3 to WST-3 formazan by NADH is part of the cellular redox reactions . These reactions are crucial for maintaining the balance of oxidation and reduction within cells, which is essential for various cellular functions, including energy production, gene regulation, and cell signaling .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The reduction of WST-3 to WST-3 formazan results in a change in color, which can be measured spectrophotometrically . This change is often used to assess cell metabolic activity in various assays, providing valuable information about cell health and viability .

Action Environment

The action of WST-3 can be influenced by various environmental factors. For example, the presence of an electron mediator is necessary for the reduction of WST-3 to WST-3 formazan Additionally, the pH and temperature of the environment can affect the efficiency of this reaction

特性

IUPAC Name |

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10IN6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt | |

CAS RN |

161617-45-4 | |

| Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

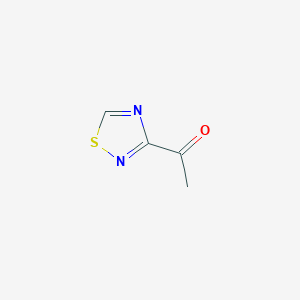

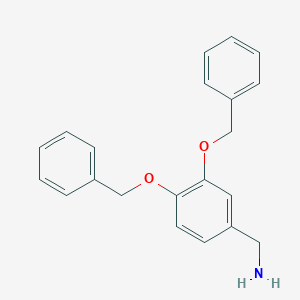

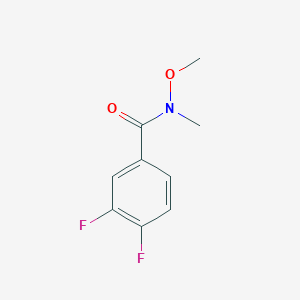

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

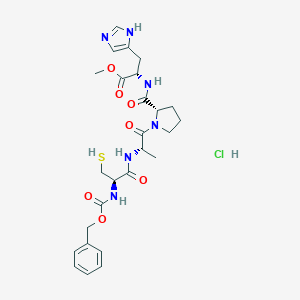

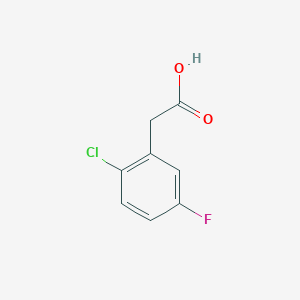

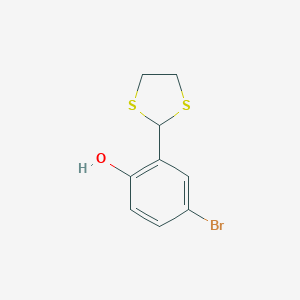

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

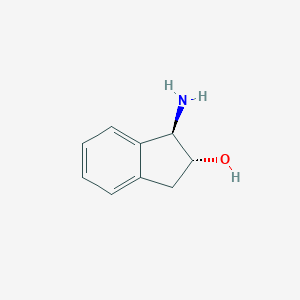

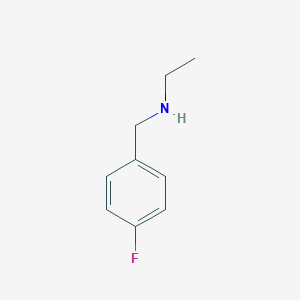

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)